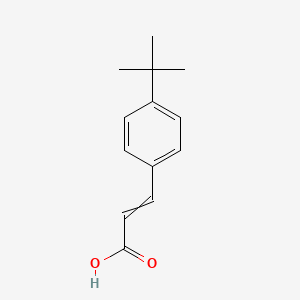
4-(Tert-butyl)cinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tert-butyl)cinnamic acid is an organic compound that belongs to the cinnamic acid family It is characterized by the presence of a tert-butyl group attached to the para position of the phenyl ring of cinnamic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-(Tert-butyl)cinnamic acid can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of 4-t-butylbenzaldehyde with malonic acid in the presence of a base such as pyridine and piperidine. The reaction typically yields this compound with a high degree of purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale Knoevenagel condensation reactions. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Tert-butyl)cinnamic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.
Substitution: The tert-butyl group can participate in electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed:
Oxidation: 4-t-Butylbenzoic acid.
Reduction: 4-t-Butylhydrocinnamic acid.
Substitution: Various substituted derivatives depending on the electrophilic reagent used
Aplicaciones Científicas De Investigación
4-(Tert-butyl)cinnamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(Tert-butyl)cinnamic acid involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to donate electrons and terminate radical chain reactions. This antioxidant property makes it effective in neutralizing free radicals and preventing oxidative damage. Additionally, the compound can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
4-(Tert-butyl)cinnamic acid can be compared with other cinnamic acid derivatives, such as:
Cinnamic acid: The parent compound, which lacks the tert-butyl group.
4-Butylcinnamic acid: Similar structure but with a butyl group instead of a tert-butyl group.
4-Phenylcinnamic acid: Contains a phenyl group in place of the tert-butyl group.
Uniqueness: The presence of the tert-butyl group in this compound imparts unique steric and electronic properties, making it more resistant to certain chemical reactions and enhancing its stability compared to other cinnamic acid derivatives .
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
3-(4-tert-butylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)11-7-4-10(5-8-11)6-9-12(14)15/h4-9H,1-3H3,(H,14,15) |
Clave InChI |
QFSPZKLJQZSLQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













